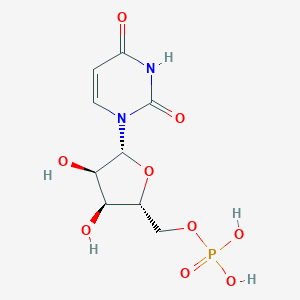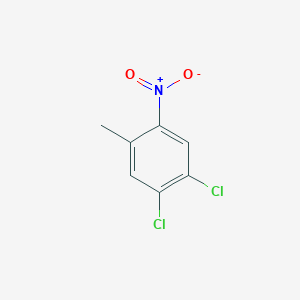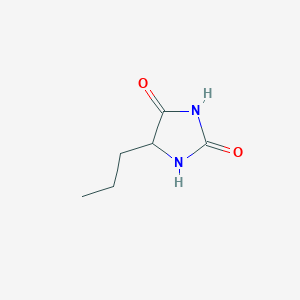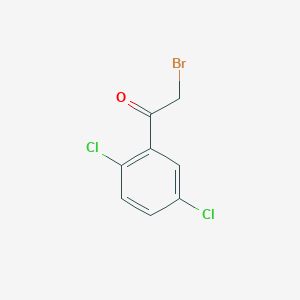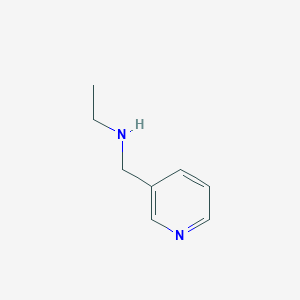
5-Bromo-3,3'-bipyridine
Vue d'ensemble
Description
5-Bromo-3,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2 . It has a molecular weight of 235.08 . This compound contains a total of 21 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine(s) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3,3’-bipyridine includes 2 pyridine rings connected at the 3rd position of each ring . The bromine atom is attached to the 5th position of one of the pyridine rings .Chemical Reactions Analysis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis
5-Bromo-3,3’-bipyridine is a compound with a molecular weight of 235.08 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
5-Bromo-3,3’-bipyridine: is a valuable compound in organic synthesis, particularly in the formation of biologically active molecules and ligands for catalysts . Its structure allows for various coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are pivotal in creating complex organic molecules. The presence of the bromine atom makes it a versatile intermediate for further functionalization and synthesis of more intricate organic structures.
Material Science
In material science, 5-Bromo-3,3’-bipyridine serves as a precursor for the development of functional materials . It is used to synthesize ligands that can form complex molecular topologies, which are integral in creating new materials with specific properties for use in photovoltaics, organic light-emitting diodes (OLEDs), and biodiagnostics.
Medicinal Chemistry
The role of 5-Bromo-3,3’-bipyridine in medicinal chemistry is significant due to its potential in drug design and pharmacological applications . It can be used to synthesize compounds that are of interest for their biological activities, including the development of new therapeutic agents and the study of their interactions with biological targets.
Supramolecular Chemistry
Supramolecular chemistry benefits from the use of 5-Bromo-3,3’-bipyridine in the construction of supramolecular architectures . These structures are built through non-covalent interactions and are essential for the development of molecular machines, sensors, and devices that operate on a molecular level.
Analytical Chemistry
In analytical chemistry, 5-Bromo-3,3’-bipyridine can be utilized as a reagent or a structural motif in the development of analytical methods . Its ability to form complexes with various metals makes it useful in spectrometric analyses and as a component in sensors for detecting specific substances.
Industrial Applications
Industrially, 5-Bromo-3,3’-bipyridine is available for research and development purposes . It is used in the synthesis of compounds that have applications across different industries, including pharmaceuticals, agrochemicals, and electronics.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Orientations Futures
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . This suggests that there is ongoing research in this field, and we can expect more efficient and diverse methods for the synthesis of bipyridines in the future .
Propriétés
IUPAC Name |
3-bromo-5-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYHNUZYYNHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543426 | |
| Record name | 5-Bromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3'-bipyridine | |
CAS RN |
15862-22-3 | |
| Record name | 5-Bromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

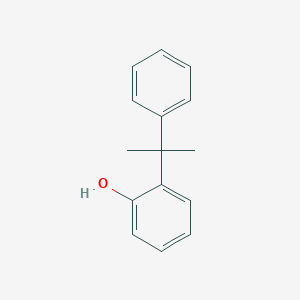

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)



